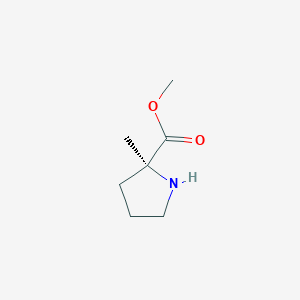

(S)-Methyl 2-methylpyrrolidine-2-carboxylate

Overview

Description

Synthesis Analysis

The synthesis of related pyrrolidine compounds often involves catalytic reactions and strategic functional group transformations. For instance, metal/organo relay catalysis has been utilized in the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates, demonstrating the versatility of pyrrolidine derivatives in organic synthesis (Galenko et al., 2015). Moreover, (S)-N-methylpyrrolidine-2-carboxylate serves as an efficient ligand in copper-catalyzed N-arylation of amides, highlighting its role in facilitating complex chemical transformations (Wang et al., 2010).

Molecular Structure Analysis

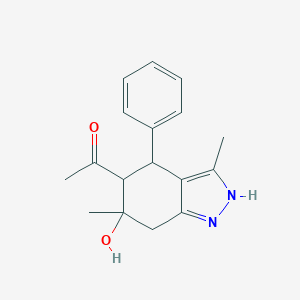

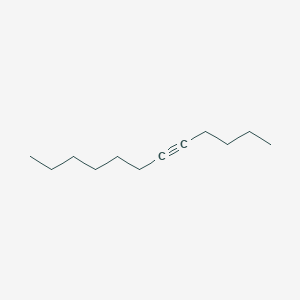

The molecular structure of (S)-Methyl 2-methylpyrrolidine-2-carboxylate is characterized by its pyrrolidine ring, a five-membered ring containing nitrogen, and its chiral center, which provides its stereospecific properties. This chirality is crucial for its applications in asymmetric synthesis and organocatalysis, as demonstrated in studies on related pyrrolidine derivatives (Ruiz-Olalla et al., 2015).

Chemical Reactions and Properties

(S)-Methyl 2-methylpyrrolidine-2-carboxylate participates in various chemical reactions, owing to its reactive functional groups. It is involved in catalytic reactions that facilitate the synthesis of N-arylamides (Wang et al., 2010) and serves as a precursor in the synthesis of complex molecules through steps like catalytic reduction (Galenko et al., 2015).

Physical Properties Analysis

While specific details on the physical properties of (S)-Methyl 2-methylpyrrolidine-2-carboxylate are scarce, its related compounds display characteristics such as volatility (Riley et al., 1974) and solubility in organic solvents, which are critical for their application in chemical synthesis and pharmaceutical formulation.

Chemical Properties Analysis

The chemical properties of (S)-Methyl 2-methylpyrrolidine-2-carboxylate, including its reactivity and stability, are influenced by its molecular structure. Its role as a ligand and its participation in catalytic cycles underscore its chemical versatility and its potential to engage in a wide range of chemical reactions, offering pathways to synthesize a variety of complex molecules with high efficiency and selectivity (Wang et al., 2010).

Scientific Research Applications

1. Flow Synthesis of 2-Methylpyridines

- Summary of Application: A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . This method is more environmentally friendly than conventional batch reaction protocols .

- Methods of Application: The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . The starting material was progressed through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .

- Results or Outcomes: The method resulted in very good yields of 2-methylpyridines that were suitable for further use without additional work-up or purification . This continuous flow method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .

2. Applications of Silica-Based Nanoparticles

- Summary of Application: Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics . These enhanced properties make this type of functionalized nanoparticles particularly appropriate for different applications .

- Methods of Application: A composite of mesoporous silica/magnetic graphene oxide composite (MSNs/MGO) was synthesized as the support . It was modified by 2-((2-(3-(trimethoxysilyl)propylamino)ethylimino)methyl)phenol (TPEMP)-bearing Schiff base .

- Results or Outcomes: Surface Cu2+ ion-imprinted polymers (Cu2+ –IIPs) were fabricated and used for the sorption of Cu2+ ions from aqueous media .

3. Copper-Catalyzed N-Arylation

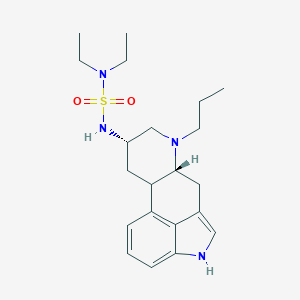

- Summary of Application: (S)-N-methylpyrrolidine-2-carboxylate, a derivative of natural L-proline, was found to be an efficient ligand for the copper-catalyzed Goldberg-type N-arylation of amides with aryl halides under mild conditions .

- Methods of Application: The process involves the use of (S)-N-methylpyrrolidine-2-carboxylate as a ligand in a copper-catalyzed reaction .

- Results or Outcomes: A variety of N-arylamides were synthesized in good to high yields .

4. Applications of 2-Methacryloyloxyethyl Phosphorylcholine Polymers

- Summary of Application: A polymer family containing 2-methacryloyloxyethyl phosphorylcholine (MPC), which has a zwitterionic phosphorylcholine headgroup inspired by the structure of the cell membrane, has shown an outstanding ability to prevent nonspecific protein adsorption .

- Methods of Application: The MPC polymers are used for the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .

- Results or Outcomes: The MPC polymers have been applied in microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .

5. Synthesis of Trifluoromethylpyridines

- Summary of Application: Trifluoromethylpyridine (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

- Methods of Application: The synthesis of TFMP derivatives involves various chemical reactions .

- Results or Outcomes: Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

6. Chiral Pyrrolidine Functionalized Metal–Organic Frameworks

- Summary of Application: Chiral pyrrolidine functionalized metal–organic frameworks (MOFs) and covalent-organic frameworks (COFs) have found applications in various fields .

- Methods of Application: The synthesis of these MOFs and COFs involves various chemical reactions .

- Results or Outcomes: These MOFs and COFs have unique properties that make them suitable for various applications .

properties

IUPAC Name |

methyl (2S)-2-methylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(6(9)10-2)4-3-5-8-7/h8H,3-5H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNBDZFBJCGDIV-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 2-methylpyrrolidine-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

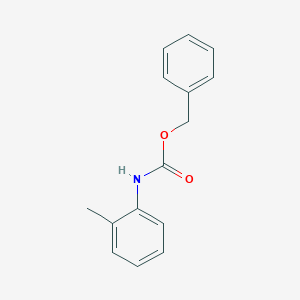

![ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate](/img/structure/B11361.png)